molecular formula C8H6ClFO2 B2476789 6-Chloro-2-fluoro-3-methylbenzoic acid CAS No. 32890-90-7

6-Chloro-2-fluoro-3-methylbenzoic acid

Cat. No. B2476789
CAS RN: 32890-90-7
M. Wt: 188.58
InChI Key: HLQCBMOWEQKVBL-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzoic acid, also known as 6-CFMBA, is a synthetic compound that is used in a variety of scientific research applications. It is a halogenated aromatic compound, and its molecular structure consists of a benzene ring with a chlorine atom and two fluorine atoms attached to the ring. This compound has a wide range of applications in chemical and biological research, due to its unique properties and structure.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • The synthesis of 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation is a notable application. This process includes converting 2-chloro-6-fluorobenzaldehyde to its n-butylimine, then treating it with methylmagnesium chloride to yield 2-chloro-6-methylbenzaldehyde. This compound is then oxidized to produce 2-chloro-6-methylbenzoic acid in high yield (Daniewski et al., 2002).
  • Biochemical Applications :

    • The use of fluorinated compounds, such as 6-Fluoro-3-methylphenol, in detecting aromatic metabolites in methanogenic consortia is a key application. This method facilitated the identification of a novel demethylation reaction in the degradation pathway of m-cresol (Londry & Fedorak, 1993).
  • Organic Chemistry and Medicinal Applications :

    • In medicinal chemistry, the compound has been used to synthesize various heterocycles important in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been utilized as a building block in solid-phase synthesis to create diverse heterocyclic scaffolds (Křupková et al., 2013).
  • Photophysical Studies :

    • The structural characterization and photochemistry of 2-Chloro-6-Fluorobenzoic Acid have been investigated through low-temperature solid-state FTIR spectroscopy. This study contributes to the understanding of its conformers and their stability (Kuş, 2017).
  • Electrochemical Analysis :

    • Electrochemical studies of related compounds like 1-cyc1opropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors have provided insights into their reduction mechanisms and potential applications in medicinal chemistry (Srinivasu et al., 1999).
  • Polymer Chemistry :

    • In polymer chemistry, the effects of methyl-, chloro-, and fluoro-substitution on the doping potentials of polybenzo[c]thiophene films have been studied. This research is significant for the development of conducting polymers (King & Higgins, 1994).

properties

IUPAC Name

6-chloro-2-fluoro-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQCBMOWEQKVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954549
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylbenzoic acid

CAS RN

32890-90-7
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-fluoro-3-methylbenzoic acid
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